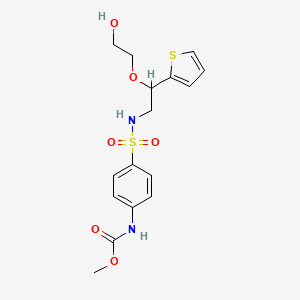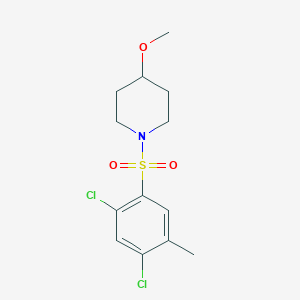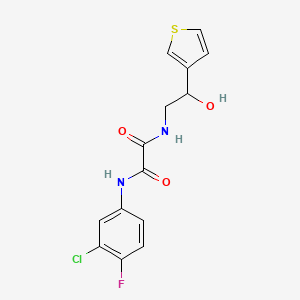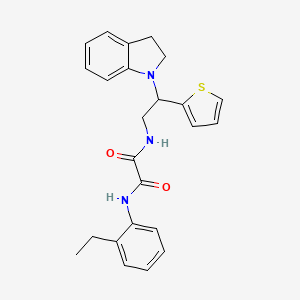![molecular formula C19H17F3N6O3 B2512322 2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide CAS No. 878734-29-3](/img/structure/B2512322.png)
2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H17F3N6O3 and its molecular weight is 434.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mesoionic Compounds Synthesis and Properties
Mesoionic compounds, including imidazo[1,2-c]pyrimidine-2,7-diones, which bear structural resemblance to purine analogs, have been synthesized and studied for their unique chemical properties. These compounds exhibit interesting tautomeric forms and undergo hydrolytic ring-opening reactions, suggesting potential for chemical synthesis applications and as intermediates in the development of new compounds with varied biological activities (Coburn & Taylor, 1982).
Cardiotonic Drugs Discovery
Research into arylimidazopyridine derivatives has led to the discovery of noncatecholamine, nonglycoside cardiotonic drugs with inotropic and vasodilator activities. This highlights the therapeutic potential of compounds with imidazole structures in cardiovascular diseases, offering a foundational perspective on the utility of similar compounds in medicinal chemistry (Robertson et al., 1985).
Catalytic Applications and Amidation Reactions
Imidazoheterocycles have been utilized in Rh(III)-catalyzed ortho-amidation reactions, demonstrating the role of such compounds in facilitating efficient and selective chemical transformations. This application is crucial for the synthesis of various N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, indicating potential for synthetic organic chemistry and drug synthesis methodologies (Samanta et al., 2019).
Crystal Structure Analysis
The crystallographic analysis of compounds like 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione provides insights into the molecular structure, including planarity and intermolecular hydrogen bonds. Such studies are fundamental for understanding the physicochemical properties of novel compounds and designing molecules with specific functions (Sethusankar et al., 2002).
Antifungal and Antitumor Agents
Novel imidazole derivatives have been synthesized and evaluated as antifungal agents, highlighting the potential of imidazole-based compounds in combating drug-resistant fungal infections. The antifungal activity tests and molecular docking studies suggest these compounds can target specific fungal enzymes, offering a pathway for developing new antifungal therapeutics (Altındağ et al., 2017). Similarly, imidazole acyl urea derivatives have been explored for their antitumor activities as Raf kinase inhibitors, demonstrating the potential for such compounds in oncology research (Zhu, 2015).
Properties
IUPAC Name |
2-[4,7,8-trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c1-9-10(2)28-14-15(25(3)18(31)26(16(14)30)8-13(23)29)24-17(28)27(9)12-6-4-11(5-7-12)19(20,21)22/h4-7H,8H2,1-3H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKRNBXAFAXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2512240.png)

![2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512245.png)





![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)

![2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide](/img/structure/B2512258.png)

![1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2512260.png)

